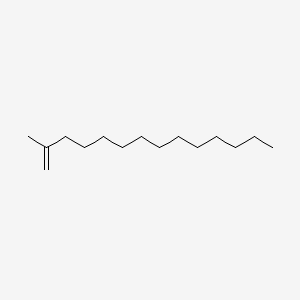

2-Methyl-1-tetradecene

Description

Contextualization within Branched Alpha-Olefins in Chemical Research

Branched alpha-olefins (BAOs) represent a significant class of chemical compounds with wide-ranging applications. Unlike their linear counterparts, the presence of branching in the carbon chain introduces steric hindrance and alters electronic effects, leading to unique reactivity and physical characteristics. Research into BAOs is driven by their importance as monomers in polymerization processes, intermediates in the synthesis of complex organic molecules, and their potential use in various industrial applications.

The synthesis of BAOs is a key area of research, with efforts focused on developing selective and efficient catalytic systems. uni-bayreuth.deresearchgate.netresearchgate.net For instance, the trimerization and tetramerization of ethylene (B1197577) using molecular titanium catalysts have been explored as a direct route to produce specific branched alpha-olefins. uni-bayreuth.deresearchgate.net These catalysts are designed to promote the formation of branched structures over linear ones, a crucial aspect for tailoring the properties of the final products. uni-bayreuth.deresearchgate.netresearchgate.net The development of catalysts that can effectively polymerize sterically hindered olefins, including branched α-olefins, is another active area of investigation. nih.gov

Overview of Contemporary Scholarly Research Trajectories on 2-Methyl-1-tetradecene

Current research on this compound is multifaceted, spanning its fundamental chemical properties, synthesis, and potential applications.

Physicochemical Properties: The fundamental properties of this compound are crucial for understanding its behavior in various chemical environments. Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C15H30 | nih.govnist.gov |

| Molecular Weight | 210.40 g/mol | nih.govnist.gov |

| CAS Registry Number | 52254-38-3 | nih.govnist.gov |

| IUPAC Name | 2-methyltetradec-1-ene | nih.gov |

Synthesis and Reactions: The synthesis of this compound and related branched alkenes is an area of active research. One method involves the acid-catalyzed dehydration of 2-methyl-1-tridecanol. Another approach is the palladium-catalyzed cross-coupling reaction of 1-bromo-2-methyltridecane with ethylene.

This compound participates in various chemical reactions typical of alkenes. These include:

Oxidation: Can be oxidized to form alcohols, aldehydes, or carboxylic acids.

Reduction: The double bond can be hydrogenated to form the corresponding alkane, 2-methyltetradecane.

Polymerization: It can be used as a monomer in polymerization reactions. For example, it is listed as an illustrative alkene monomer for free radical and controlled radical polymerization processes using hypervalent iodide radical initiators. google.com

Atmospheric Reactions: The reaction of this compound with OH radicals in the presence of NOx has been studied, leading to the formation of various nitrate-containing secondary organic aerosol (SOA) products, including β-hydroxynitrates, dihydroxynitrates, and trihydroxynitrates. pnas.orgpnas.org The presence of the methyl group influences the reaction mechanism and product yields compared to its linear isomer, 1-tetradecene (B72687). pnas.org

Applications and Potential Uses: Research points to several potential applications for this compound and its derivatives.

Polymer Science: As a branched alpha-olefin, it can be incorporated into polymers to modify their properties. google.com The copolymerization of ethylene with long-chain α-olefins like 1-tetradecene is known to influence the thermal properties and crystallinity of the resulting polymer. nih.govacs.org While research on the direct polymerization of this compound is less common, its structural similarity to other branched alpha-olefins suggests its potential to create polymers with tailored characteristics. core.ac.uk

Chemical Intermediate: It can serve as a starting material for the synthesis of other organic compounds. For instance, its linear isomer, 1-tetradecene, is used in the synthesis of tetradecyl amine. prepchem.com

Atmospheric Chemistry: Studies on its reaction with atmospheric oxidants contribute to a better understanding of secondary organic aerosol formation. pnas.orgpnas.org

Other Potential Applications: Research has also explored the presence of this compound in various natural contexts, such as in the volatile compounds of certain insects and plants, which may suggest roles in chemical ecology. nih.govnih.gov For instance, it has been identified as a volatile organic compound in Gryllus bimaculatus. nih.gov Its linear isomer, 1-tetradecene, has been identified in the volatiles of host plants for certain insects and has been found in the aqueous extract of the mushroom Lentinus squarrosulus, which is noted for its traditional medicinal uses. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-methyltetradec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h2,4-14H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNMNSLVXDWAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334630 | |

| Record name | 2-Methyl-1-tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52254-38-3 | |

| Record name | 2-Methyl-1-tetradecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Product Investigations of 2 Methyl 1 Tetradecene

Identification in Botanical Extracts and Agricultural Matrices

Presence in Capsicum Species

2-Methyl-1-tetradecene has been consistently identified as a volatile constituent in various species of the genus Capsicum. Research employing techniques such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has confirmed its presence in the fruit powders and extracts of several pepper varieties.

In a 2021 study, this compound was among the five most abundant VOCs in both Capsicum annuum and Capsicum frutescens fruit powders, with mean percentages of 8.33% and 10.27% respectively. mdpi.com Another investigation into two varieties of Habanero pepper (Capsicum chinense), Mayapan and Jaguar, also detected this compound. tandfonline.com The concentration of this compound was reported to be 6.57 mg/mL in the Mayapan variety and 7.70 mg/mL in the Jaguar variety. tandfonline.com It has been suggested that methyl-branched hydrocarbons like this compound may be linked to the biosynthesis of capsaicin, the compound responsible for the pungency of peppers. tandfonline.com

Furthermore, the compound was listed as a volatile component of the Scotch Bonnet variety of Capsicum chinense, contributing 1.35% to the relative content of identified volatiles. maxwellsci.com Its presence was also noted in fresh green chili peppers (Capsicum annuum), where its concentration was observed to decrease after heat drying processes. researchgate.net

Table 1: Occurrence of this compound in Capsicum Species

| Species | Variety/Type | Part Analyzed | Method | Relative Abundance/Concentration | Reference |

|---|---|---|---|---|---|

| Capsicum annuum | Not specified | Fruit Powder | HS-SPME-GC-MS | 8.33 ± 0.98% | mdpi.com |

| Capsicum frutescens | Not specified | Fruit Powder | HS-SPME-GC-MS | 10.27 ± 0.33% | mdpi.com |

| Capsicum chinense | Mayapan | Volatile Extract | GC-MS | 6.57 mg/mL | tandfonline.com |

| Capsicum chinense | Jaguar | Volatile Extract | GC-MS | 7.70 mg/mL | tandfonline.com |

| Capsicum chinense | Scotch Bonnet | Fruit | SPME-GC-MS | 1.35% | maxwellsci.com |

| Capsicum annuum | Green Chili Pepper | Fruit | GC-MS | Present (concentration decreases with heat) | researchgate.net |

Detection in Fermented Plant Materials

Beyond fresh and dried botanical materials, this compound has been identified in the products of fermentation. A study analyzing the bioactive compounds from lactic acid bacteria isolated from Thai fermented foods detected 1-tetradecene (B72687), a closely related isomer, as one of the chemical constituents produced by the bacterial strain LBST1861. jppres.com While this is not this compound, it points to the presence of similar long-chain alkenes in fermented matrices. Another study on raw materials from food wastes used for biofilm synthesis identified this compound in the C=C stretching region of the FTIR spectra of plantain peels. gsconlinepress.com

Contribution to Volatile Organic Compound Profiles in Diverse Plant Sources

The occurrence of this compound is not limited to the Capsicum genus. It has been identified as a volatile organic compound in a range of other plant and fungal species. For instance, it was detected in the volatile emissions from liquid cultures of the fungus Trichoderma harzianum, a known biocontrol agent. scispace.comoup.com Additionally, research on the volatile compounds of bryophytes from Peninsular Malaysia identified 1-tetradecene as a dominant volatile in Bazzania asymmetrica, accounting for a significant portion of the total volatiles along with 1-dodecene. mdpi.com While not the methylated form, this highlights the presence of C14 alkenes in these plants. The compound has also been listed in databases of volatile organic compounds emitted by plants. condorchem.cominflibnet.ac.in

Characterization within Biological Systems and Organisms

Role as an Odor-Active Compound in Entomological Chemical Ecology

Volatile organic compounds play a crucial role in mediating interactions between insects and their environment, a field known as chemical ecology. nzdr.rupageplace.de this compound has been identified in the context of insect-plant and insect-insect chemical communication. For example, the volatiles from Capsicum species, which include this compound, have been shown to attract certain insects, such as the cigarette beetle, Lasioderma serricorne. mdpi.com Pathogen-induced changes in plant VOC profiles can also influence insect vector behavior. frontiersin.org

Identification in Insect-Derived Volatiles

This compound has been directly identified as a volatile compound emitted by insects themselves. In a study characterizing the odor-active compounds from the two-spotted cricket, Gryllus bimaculatus, this compound was detected in the volatile profile of defatted cricket samples. nih.gov Specifically, it was present at a concentration of 0.09 ± 0.01 in the defatted samples analyzed by gas chromatography-mass spectrometry. nih.gov Furthermore, studies on stored product pests have identified related compounds. For instance, 1-tetradecene was identified from the floor and floor infested with Tribolium castaneum. researchgate.net

Table 2: Identification of this compound in Insect-Derived Volatiles

| Insect Species | Sample Type | Method | Concentration/Abundance | Reference |

|---|---|---|---|---|

| Gryllus bimaculatus | Defatted by hexane | GC-MS | 0.09 ± 0.01 | nih.gov |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 1 Tetradecene

Strategies for Laboratory Synthesis and Analogous Alkenes

The laboratory synthesis of long-chain alkenes, including branched isomers like 2-methyl-1-tetradecene, can be achieved through various established organic chemistry methodologies. While specific methods for this compound are not extensively detailed in readily available literature, general strategies for analogous alkenes provide a clear framework.

One common approach is the Wittig reaction , which involves the reaction of a carbonyl compound with an organophosphorus ylide. google.com This method is versatile for creating carbon-carbon double bonds, but for internal alkenes, it can produce a mixture of cis and trans isomers that may be challenging to separate. google.com

Another significant method is the electrolysis of carboxylic acids , a variation of the Kolbe electrolysis. google.com By electrolyzing a mixture of a short-chain carboxylic acid and a longer-chain unsaturated carboxylic acid, long-chain internal alkenes can be produced. google.com A key advantage of this method is that if a pure geometrical isomer of the unsaturated acid is used as a starting material, the corresponding alkene isomer is formed, preserving the stereochemistry. google.com

Additionally, the synthesis of long-chain alkyl and alkenyl bromides, which can serve as precursors for alkenes, can be achieved in high yields by reacting methanesulfonates with anhydrous magnesium bromide. nih.gov This method is noted to proceed without cis-trans isomerization of existing double bonds. nih.gov Microbial synthesis is also emerging as a sustainable route for producing long-chain α-alkenes. nih.gov

Enzymatic Transformations and Biocatalysis

The use of enzymes for the transformation of alkenes offers a green and highly selective alternative to traditional chemical methods. mdpi.com Unspecific peroxygenases (UPOs) have emerged as particularly promising biocatalysts for these reactions. mdpi.comnih.govresearchgate.net

Fungal unspecific peroxygenases (UPOs) are capable of catalyzing the epoxidation of long-chain terminal alkenes, ranging from dodecene (C12) to eicosene (C20). mdpi.comnih.gov These enzymes are robust, extracellular, and only require hydrogen peroxide (H₂O₂) as a cosubstrate, making them attractive for industrial applications. mdpi.comnih.gov

Comparative studies on 1-tetradecene (B72687), a linear isomer of this compound, reveal the efficacy and selectivity of various UPOs. Enzymes from Cyclocybe (Agrocybe) aegerita (AaeUPO), Marasmius rotula (MroUPO), and Coprinopsis cinerea (rCciUPO) have all demonstrated the ability to convert 1-tetradecene. mdpi.comnih.gov The primary products of these reactions are the corresponding terminal epoxide (1,2-epoxytetradecane), along with alkenols and other hydroxylated derivatives. mdpi.comnih.gov

Among these, rCciUPO showed the highest substrate turnover, while MroUPO was found to be the most selective for terminal epoxidation, with the 1,2-epoxyalkane constituting over 95% of the reaction products. mdpi.comnih.gov The efficiency of these reactions is influenced by factors such as the choice of cosolvent, with acetone (B3395972) proving effective for solubilizing the hydrophobic alkene substrates. mdpi.com However, a challenge with terminal alkenes is the potential for enzyme inactivation due to alkylation of the heme group by the epoxide product. researchgate.net

Table 1: Comparative Activity of Different Unspecific Peroxygenases (UPOs) on 1-Tetradecene

| Enzyme Source | Key Finding | Reference |

| Coprinopsis cinerea (rCciUPO) | Highest substrate turnover. | mdpi.comnih.gov |

| Marasmius rotula (MroUPO) | Most selective for terminal epoxidation (>95%). | mdpi.comnih.gov |

| Cyclocybe aegerita (AaeUPO) | Capable of epoxidation, but less efficient under tested conditions. | mdpi.comnih.gov |

The biocatalytic oxyfunctionalization of alkenes by enzymes like UPOs and cytochrome P450 monooxygenases involves the transfer of an oxygen atom to the substrate. nih.govcsic.es UPOs are heme-thiolate proteins that utilize hydrogen peroxide to form a highly reactive ferryl-oxo intermediate known as Compound I (Fe(IV)=O). researchgate.netrsc.org This powerful oxidizing species is responsible for the oxygenation reactions. csic.esrsc.org

The reaction mechanism for epoxidation by peroxygenases proceeds via a peroxide shunt pathway, where H₂O₂ activates the enzyme's heme iron, bypassing the need for cofactors like NADPH that are required by P450s. researchgate.net The enzyme's active site channel guides the substrate to the heme group, facilitating the transfer of an oxygen atom to the double bond to form an epoxide. researchgate.net Besides epoxidation, UPOs can also catalyze the hydroxylation of alkenes at the allylic position, leading to the formation of allylic alcohols. nih.govnih.gov The regioselectivity of the reaction (epoxidation vs. hydroxylation) is influenced by the specific enzyme and the structure of the alkene substrate. nih.gov

Chemical Derivatization and Controlled Product Formation

The double bond in this compound provides a reactive site for various chemical derivatizations, leading to the formation of a range of functionalized products.

In the atmosphere, alkenes are rapidly oxidized through reactions initiated by hydroxyl (OH) radicals, especially in the presence of nitrogen oxides (NOx). d-nb.infocopernicus.org This process is also relevant in synthetic organic chemistry for creating functionalized molecules. The oxidation of 2-methyl-1-alkenes (C9-C15) initiated by OH radicals in the presence of NOx leads to the formation of β-hydroxynitrates, dihydroxynitrates, and trihydroxynitrates. nih.govpnas.org

For 2-methyl-1-alkenes, the OH radical can add to either carbon of the double bond. pnas.org Subsequent reaction with oxygen (O₂) forms a β-hydroxyperoxy radical, which then reacts with nitric oxide (NO) to yield a β-hydroxynitrate. d-nb.infopnas.org Studies have quantified the yields of these nitrate-containing products from the oxidation of C9-C15 2-methyl-1-alkenes. nih.gov The yields of β-hydroxynitrates and dihydroxynitrates were observed to increase with the carbon chain length, plateauing around C14-C15 as the compounds become less volatile and partition almost entirely to the particle phase in aerosol studies. nih.govpnas.org

Research has determined the branching ratios for the formation of these products. For β-hydroxyperoxy radicals derived from 2-methyl-1-alkenes, the branching ratio for forming a tertiary β-hydroxynitrate from a tertiary radical is approximately 0.25, while for a primary radical, it is about 0.12. nih.govescholarship.org The dominant product isomer is the 1-hydroxy-2-nitrate, accounting for about 90% of the β-hydroxynitrates. nih.gov

Table 2: Product Yields from OH-Initiated Oxidation of C14-C15 2-Methyl-1-Alkenes

| Product Class | Plateau Yield | Normalized Yield | Reference |

| β-Hydroxynitrates | 0.183 ± 0.005 | 0.225 ± 0.007 | nih.gov |

| Dihydroxynitrates | 0.045 ± 0.005 | 0.055 ± 0.006 | nih.gov |

| Trihydroxynitrates | 0.034 ± 0.005 | 0.042 ± 0.006 | nih.gov |

| Yields normalized for OH radical addition to the C=C double bond. |

Epoxides are valuable intermediates in organic synthesis due to their high reactivity. mdpi.com Besides the enzymatic routes described earlier, several chemical methods exist for the epoxidation of terminal alkenes.

A widely used method is chemoenzymatic epoxidation , which combines chemical and enzymatic steps. nih.govrsc.orgresearchgate.net In this approach, an immobilized lipase, such as Novozym 435, catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. nih.govresearchgate.net The in situ generated peroxy acid then epoxidizes the alkene. nih.govresearchgate.net This method has been successfully applied to a variety of terminal alkenes, achieving high yields (75-99%). nih.govresearchgate.net

Another approach involves the use of molecular oxygen in the presence of an aldehyde, such as 2-ethyl hexanal, without the need for a metal catalyst. acs.org This process relies on the autoxidation of the aldehyde to form acyl peroxy radicals and peracids, which then act as the epoxidizing agents. acs.org This method has been shown to be highly effective for terminal alkenes like 1-decene, with epoxide yields reaching up to 98.7% under optimized conditions. acs.org Heterogeneous reagents, such as polydioxirane (PDOX), also offer a selective and metal-free option for epoxidizing terminal alkenes under mild conditions. royalsocietypublishing.org

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Methyl 1 Tetradecene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of hydrogen atoms.

¹³C NMR spectroscopy is a powerful tool for characterizing the carbon framework of 2-Methyl-1-tetradecene. The spectrum provides direct evidence of the number of distinct carbon environments within the molecule. For this compound, with its 15 carbon atoms, ¹³C NMR analysis reveals separate signals for the two olefinic carbons of the double bond, the unique carbon of the methyl branch, and the various carbons of the long alkyl chain. docbrown.infodocbrown.info The chemical shifts (δ) for the carbons in the C=C double bond are typically found downfield (higher ppm values) compared to the sp³ hybridized carbons of the alkyl chain. docbrown.infoweebly.com The terminal CH₂ carbon of the double bond and the quaternary carbon to which the methyl group is attached will have distinct and characteristic chemical shifts. docbrown.info While specific spectral data is often held in proprietary databases, the principles of ¹³C NMR allow for a clear differentiation of the carbon atoms, confirming the compound's structure. docbrown.infonih.gov

Table 1: Expected ¹³C NMR Chemical Shift Regions for this compound

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| C=C (alkene) | 110 - 150 |

| -CH₃ (methyl group) | 10 - 30 |

| -(CH₂)n- (alkyl chain) | 10 - 40 |

| Quaternary Carbon | Varies, often weak signal |

Note: These are general ranges and can be influenced by the specific molecular environment. weebly.comchemguide.co.uk

¹H NMR spectroscopy is crucial for identifying the specific structures of compounds formed from the chemical reactions of this compound. omicsonline.orgscribd.comethernet.edu.et For instance, in atmospheric chemistry research, the structures of nitrate-containing products from the OH radical-initiated reactions of this compound have been verified using ¹H NMR. nih.govpnas.org This analysis confirms the formation of specific isomers, such as β-hydroxynitrates. Based on ¹H NMR analysis, it was determined that the reaction produces two main β-hydroxynitrate isomers: 1-hydroxy-2-nitrooxy-2-methyltetradecane (1H2NC15) and 2-hydroxy-1-nitrooxy-2-methyltetradecane (1N2HC15), with the former being the major isomer. nih.gov The deconvolution of overlapping signals in the ¹H NMR spectrum allows for the quantification of different reaction products. researchgate.net This technique has also been successfully used to confirm the structure of copolymers synthesized using α-tetradecene, by identifying the characteristic proton signals of the different monomer units within the polymer chain. vjst.vn

Table 2: Major Reaction Products of this compound Identified by ¹H NMR

| Product Name | Abbreviation | Structural Confirmation |

|---|---|---|

| β-Hydroxynitrates | β-HN | Verified by ¹H NMR analysis. nih.gov |

| Dihydroxynitrates | DHN | Verified by ¹H NMR analysis. nih.gov |

| Trihydroxynitrates | THN | Verified by ¹H NMR analysis. nih.gov |

| 1-hydroxy-2-nitrooxy-2-methyltetradecane | 1H2NC15 | Identified as the major β-HN isomer via ¹H NMR. nih.gov |

Mass Spectrometry (MS) Applications

Mass spectrometry is a versatile analytical technique used for both the identification and quantification of this compound, as well as for the detailed analysis of its complex reaction products, such as those found in secondary organic aerosols.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for separating and identifying volatile organic compounds in a mixture. jmchemsci.com In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. nih.gov The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint. scispace.com this compound has been identified in various samples using GC-MS, with its identity confirmed by comparing its mass spectrum to library spectra, such as those in the NIST database. nih.govgsconlinepress.comphcogres.com In a study of volatile compounds from Gryllus bimaculatus, this compound was identified with a calculated retention index (RI) of 1180. nih.gov This technique is essential for the chemical profiling of complex mixtures from both biological and industrial sources. mdpi.com

Table 3: Example of GC-MS Parameters for Volatile Compound Analysis

| Parameter | Setting |

|---|---|

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 220 °C |

| Oven Temperature Program | 40 °C for 5 min, then ramped at 5 °C/min to 200 °C, held for 10 min |

| Ionization Energy | 70 eV |

| Mass Spectrum Library | NIST version 12 |

Source: Adapted from a study on volatile compounds in cricket samples. nih.gov

Thermal Desorption Particle Beam Mass Spectrometry (TDPBMS) is a specialized, real-time analytical technique used to study the chemical composition of aerosol particles. google.comcolorado.edu This method is particularly valuable in atmospheric science for analyzing secondary organic aerosol (SOA) formed from the oxidation of volatile organic compounds like this compound. nih.govtandfonline.com In these experiments, SOA is formed in an environmental chamber, and the particles are collected and analyzed. tandfonline.com The TDPBMS instrument heats the particles, causing the organic compounds to desorb into the gas phase, where they are then analyzed by a mass spectrometer. tandfonline.com Studies have coupled High-Performance Liquid Chromatography (HPLC) with TDPBMS to separate and identify specific, often low-volatility, products. nih.govpnas.org This approach has successfully identified and quantified the yields of β-hydroxynitrates, dihydroxynitrates, and trihydroxynitrates in SOA from this compound reactions. nih.gov The mass spectra obtained from TDPBMS provide clear evidence for the presence of these multi-functional nitrate-containing products. nih.gov

Table 4: Molar Yields of SOA Products from this compound Reaction Measured by HPLC-TDPBMS

| Condition | 1-hydroxy-2-nitrooxy-2-methyltetradecane (1H2NC15) | 2-hydroxy-1-nitrooxy-2-methyltetradecane (1N2HC15) | Dihydroxynitrates (DHN) | Trihydroxynitrates (THN) |

|---|---|---|---|---|

| Dry Air | 0.164 | 0.019 | 0.044 | 0.032 |

| 50% Relative Humidity | 0.198 | 0.019 | 0.040 | 0.032 |

Source: Data from OH radical-initiated reactions in the presence of NOx. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, a key feature in its IR spectrum is the absorption band corresponding to the C=C stretching vibration of the alkene functional group. vjst.vngsconlinepress.com This peak is typically observed in the region of 1630-1642 cm⁻¹. vjst.vn The presence of this band helps confirm the identity of the compound. Furthermore, IR spectroscopy is a valuable tool for monitoring chemical reactions involving the double bond. For example, during polymerization reactions, the disappearance or decrease in the intensity of the C=C stretching peak indicates that the monomer has been consumed and incorporated into the polymer chain. vjst.vn Vapor phase IR spectra for this compound are available in spectral databases. nih.gov

Vapor Phase Infrared (IR) Spectral Analysis

Vapor phase infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of volatile compounds like this compound. The vapor phase IR spectrum of this compound is characterized by several key absorption bands that are indicative of its specific molecular structure.

The most prominent features in the IR spectrum of an alkene are the absorptions arising from the C=C double bond and the associated =C-H bonds. For this compound, a terminal alkene, these vibrations are particularly diagnostic. The C=C stretching vibration typically appears in the region of 1650-1600 cm⁻¹. docbrown.info The presence of a methyl group on one of the double-bonded carbons, as in this compound, influences the exact frequency and intensity of this band.

Furthermore, the C-H stretching vibrations of the vinylidene group (=CH₂) are expected around 3080 cm⁻¹, while the out-of-plane C-H bending vibration gives a strong band near 890 cm⁻¹. docbrown.info The spectrum will also be rich in absorptions from the long alkyl chain, including C-H stretching vibrations of methyl (CH₃) and methylene (B1212753) (CH₂) groups just below 3000 cm⁻¹, and C-H bending vibrations for these groups around 1465 cm⁻¹ and 1375 cm⁻¹.

The analysis of vapor phase IR spectra is crucial in atmospheric chemistry studies, where it can help in identifying and quantifying volatile organic compounds and their reaction products. ojp.gov The unique fingerprint region of the spectrum, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule, allowing for its specific identification. docbrown.info

Table 1: Characteristic Vapor Phase IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| =C-H (vinylidene) | Stretching | ~3080 |

| C-H (alkyl) | Stretching | ~2850-2960 |

| C=C (alkene) | Stretching | ~1650 |

| C-H (methylene) | Bending (Scissoring) | ~1465 |

| C-H (methyl) | Bending (Asymmetric) | ~1450 |

| C-H (methyl) | Bending (Symmetric) | ~1375 |

High-Performance Liquid Chromatography (HPLC) Integration in Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the separation and quantification of this compound and its derivatives in complex mixtures. This is particularly relevant in the study of atmospheric oxidation products, where this compound can react to form a variety of secondary organic aerosols (SOA). nih.govpnas.org

In such studies, reverse-phase HPLC is often employed, where a nonpolar stationary phase is used with a more polar mobile phase. nih.govpnas.org This setup allows for the separation of compounds based on their polarity. For instance, in the analysis of SOA formed from the OH radical-initiated reaction of this compound, HPLC coupled with a UV detector and a mass spectrometer (HPLC-UV-TDPBMS) has been used. nih.govpnas.org

Under reverse-phase conditions, more polar compounds elute earlier than less polar compounds. nih.gov This allows for the separation of the various oxygenated products of this compound, such as β-hydroxynitrates, dihydroxynitrates, and trihydroxynitrates, from the unreacted alkene and other less polar species. nih.govpnas.org The retention time of each compound is a key parameter for its identification.

The integration of HPLC with mass spectrometry provides an additional layer of confirmation by providing mass-to-charge ratio information for the separated components, aiding in their structural elucidation. nih.govpnas.orgasm.org

Table 2: Example of HPLC Separation of this compound Reaction Products

| Compound Type | Polarity | Expected Elution Order (Reverse-Phase) |

|---|---|---|

| Trihydroxynitrates (THN) | High | Early |

| Dihydroxynitrates (DHN) | Medium-High | Intermediate |

| β-Hydroxynitrates (β-HN) | Medium | Late Intermediate |

Comparative Spectroscopic Analysis with Related Long-Chain Alkenes

The spectroscopic properties of this compound are best understood when compared with those of related long-chain alkenes, such as its linear isomer, 1-tetradecene (B72687), and other branched alkenes like 2-methyl-1-tridecene (B97902). These comparisons highlight the influence of structural features like the methyl branch and the position of the double bond on the spectroscopic data.

In mass spectrometry, the fragmentation patterns of these isomers can show subtle differences. While they have the same molecular weight, the presence and position of the methyl group in this compound can influence the stability of the resulting carbocations upon ionization, leading to variations in the relative abundances of fragment ions compared to 1-tetradecene. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for distinguishing between these isomers. In ¹H NMR, the signals for the vinylic protons of this compound will be different from those of 1-tetradecene. Specifically, this compound will show signals for the two geminal protons on the C1 carbon, while 1-tetradecene will show signals for three vinylic protons. The methyl group in this compound will also give a characteristic singlet or doublet in the ¹H NMR spectrum.

In terms of reactivity, which can be studied using spectroscopic methods, the rate constants for the gas-phase reactions of OH radicals with 2-methyl-1-alkenes are different from those of linear 1-alkenes. psu.eduacs.org For example, the rate constant for the reaction of OH radicals with 2-methyl-1-tridecene is higher than that for 1-tetradecene, suggesting that the methyl group enhances the reactivity of the double bond. psu.edu This increased reactivity can be attributed to the electron-donating effect of the methyl group, which stabilizes the intermediate formed during the addition of the OH radical.

Table 3: Spectroscopic and Reactivity Comparison of Related Alkenes

| Compound | Molecular Formula | Key Distinguishing Spectroscopic Feature | OH Radical Reaction Rate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| This compound | C₁₅H₃₀ | ¹H NMR: Signals for 2 vinylic protons and a methyl group on the double bond. | Not directly found, but expected to be similar to 2-methyl-1-tridecene. |

| 1-Tetradecene | C₁₄H₂₈ | ¹H NMR: Signals for 3 vinylic protons. nih.gov | 7.47 ± 0.53 psu.edu |

Atmospheric Chemistry and Reaction Kinetics of 2 Methyl 1 Tetradecene

Gas-Phase Reactions with Atmospheric Oxidants

The primary atmospheric loss processes for 2-methyl-1-tetradecene are its gas-phase reactions with the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). The rates of these reactions determine the atmospheric lifetime of this compound and initiate the complex chemical cascades that can lead to the formation of ozone and particulate matter.

Hydroxyl Radical (OH) Initiated Oxidation Processes.pnas.orgpsu.edu

During daylight hours, the reaction with the hydroxyl radical is a dominant degradation pathway for this compound. psu.edu This reaction is rapid and proceeds through two main mechanisms: OH radical addition to the carbon-carbon double bond and hydrogen atom abstraction from the alkyl chain.

The rate constant for the reaction of OH radicals with this compound has been determined using relative rate techniques in environmental chambers. psu.edursc.org In these experiments, the decay of this compound is measured relative to a reference compound with a well-known OH reaction rate constant.

At approximately 295 K and atmospheric pressure, the measured rate constant for the gas-phase reaction of OH radicals with 2-methyl-1-tridecene (B97902), a structurally similar compound, is (8.69 ± 0.27) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. psu.edursc.org For the series of 2-methyl-1-alkenes, the rate constants show an increase with the length of the carbon chain. nih.gov

Table 1: Rate Constants for the Gas-Phase Reaction of OH Radicals with Selected Alkenes at ~295 K

| Alkene | Rate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |

| 1-Tetradecene (B72687) | 4.96 ± 0.28 | psu.edursc.org |

| 2-Methyl-1-tridecene | 8.69 ± 0.27 | psu.edursc.org |

| 2-Methyl-1-dodecene | 7.96 ± 0.26 | nih.gov |

| 2-Methyl-1-undecene | 7.85 ± 0.21 | nih.gov |

The reaction of OH radicals with this compound proceeds via two primary pathways:

OH Radical Addition: The OH radical adds to the double bond, which is the dominant pathway. pnas.orgpsu.edu For 2-methyl-1-alkenes, the addition of the OH radical preferentially occurs at the terminal carbon (C-1) due to the formation of a more stable tertiary radical at the C-2 position. pnas.org This initial step is followed by the rapid addition of molecular oxygen (O₂) to form a β-hydroxyperoxy radical. pnas.org

The branching ratio between these two pathways is critical as it determines the initial radical products and subsequent chemical transformations. pnas.org

Nitrate Radical (NO₃) Reaction Kinetics.acs.orgnih.gov

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant oxidant for alkenes. The reaction of NO₃ with this compound is also expected to be a significant loss process.

The rate constant for the gas-phase reaction of NO₃ radicals with 2-methyl-1-tridecene at 296 ± 2 K has been measured to be (60.3 ± 3.4) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov The rate constants for NO₃ reactions with 2-methyl-1-alkenes show a significant increase with carbon number, reaching a plateau for carbon chains of C₁₀ and longer. acs.orgnih.gov

Table 2: Rate Constants for the Gas-Phase Reaction of NO₃ Radicals with Selected 2-Methyl-1-alkenes at ~296 K

| Alkene | Rate Constant (x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) | Reference |

| 2-Methyl-1-tridecene | 6.03 ± 0.34 | acs.orgnih.gov |

| 2-Methyl-1-undecene | 6.08 ± 0.33 | acs.orgnih.gov |

| 2-Methyl-1-nonene | 6.08 ± 0.29 | acs.orgnih.gov |

| 2-Methyl-1-octene | 5.78 ± 0.26 | acs.orgnih.gov |

Ozone (O₃) Reaction Kinetics.acs.orgnih.gov

Ozonolysis is another important atmospheric removal pathway for alkenes. The reaction of ozone with the double bond of this compound leads to the formation of a primary ozonide, which rapidly decomposes to form a Criegee intermediate and a carbonyl compound.

The rate constant for the gas-phase reaction of O₃ with 2-methyl-1-tridecene at 296 ± 2 K has been determined to be (2.85 ± 0.42) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov For 2-methyl-1-alkenes, the rate constants for ozonolysis show a slight increase with the length of the carbon chain. acs.orgnih.gov

Table 3: Rate Constants for the Gas-Phase Reaction of O₃ with Selected Alkenes at ~296 K

| Alkene | Rate Constant (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) | Reference |

| 1-Tetradecene | 2.44 ± 0.24 | acs.orgnih.gov |

| 2-Methyl-1-tridecene | 2.85 ± 0.42 | acs.orgnih.gov |

| 2-Methyl-1-undecene | 1.46 ± 0.11 | acs.orgnih.gov |

| 2-Methyl-1-decene | 1.48 ± 0.07 | acs.orgnih.gov |

Secondary Organic Aerosol (SOA) Formation Mechanisms and Product Characterization.pnas.orgescholarship.org

The oxidation of this compound leads to the formation of a variety of low-volatility products that can partition into the aerosol phase, contributing to the formation and growth of secondary organic aerosol (SOA). pnas.orgescholarship.org The composition of this SOA is complex and depends on the specific oxidation pathway and ambient conditions, particularly the concentration of nitrogen oxides (NOx).

In the presence of NOx, the β-hydroxyperoxy radicals formed from the OH-addition pathway react with nitric oxide (NO) to produce β-hydroxyalkoxy radicals and β-hydroxynitrates. pnas.org The β-hydroxyalkoxy radicals can undergo further reactions, including decomposition and isomerization, leading to a cascade of smaller, oxygenated products.

Detailed product studies of the OH radical-initiated oxidation of C₉-C₁₅ 2-methyl-1-alkenes have identified several classes of nitrate-containing compounds in the resulting SOA. pnas.org For this compound, the identified products include:

β-Hydroxynitrates: These are major products, with the 1-hydroxy-2-nitrooxy isomer being the dominant form. pnas.org

Dihydroxynitrates: Formed from further oxidation reactions. pnas.org

Trihydroxynitrates: Also identified as products, indicating a high degree of oxidation. pnas.org

The yields of these nitrate-containing products increase with the carbon number of the parent alkene due to their lower volatility, which enhances their partitioning to the particle phase. pnas.org For C₁₄ and C₁₅ 2-methyl-1-alkenes, these products are almost entirely found in the aerosol phase. pnas.org

Table 4: Molar Yields of Nitrate-Containing Products in SOA from the OH-Initiated Reaction of C₁₅ 2-Methyl-1-alkene (a proxy for this compound) in the Presence of NOx

| Product Class | Molar Yield | Normalized Molar Yield* | Reference |

| β-Hydroxynitrates | 0.183 ± 0.005 | 0.225 ± 0.007 | pnas.org |

| Dihydroxynitrates | 0.045 ± 0.005 | 0.055 ± 0.006 | pnas.org |

| Trihydroxynitrates | 0.034 ± 0.005 | 0.042 ± 0.006 | pnas.org |

Normalized for the fraction of the OH radical reaction that occurred by addition to the C=C double bond. pnas.org

The formation of these highly functionalized and low-volatility compounds from the atmospheric oxidation of this compound highlights its potential to be an efficient precursor to secondary organic aerosol.

Identification of Hydroxynitrate and Dihydroxynitrate Products in SOA

The OH radical-initiated oxidation of this compound in the presence of nitrogen oxides (NOx) leads to the formation of a complex mixture of nitrate-containing products within the SOA. Analysis of the SOA formed from the reaction of this compound has identified several key nitrate-containing products, including β-hydroxynitrates (β-HN), dihydroxynitrates (DHN), and trihydroxynitrates (THN).

In a study by Matsunaga and Ziemann (2010), these products were identified using high-performance liquid chromatography coupled with a thermal desorption particle beam mass spectrometer (HPLC-TDPBMS). The reaction mechanism involves the addition of an OH radical to the double bond of this compound, followed by the addition of O₂ to form β-hydroxyperoxy radicals. These radicals then react with nitric oxide (NO) to form either β-hydroxyalkoxy radicals or β-hydroxynitrates.

The major β-hydroxynitrate isomer identified from the oxidation of this compound is 1-hydroxy-2-nitrooxy-2-methyltetradecane (1H2NC₁₅), with a smaller yield of the 2-hydroxy-1-nitrooxy-2-methyltetradecane (1N2HC₁₅) isomer. The molar yields of these β-hydroxynitrate isomers in the particle phase increase with the carbon number of the parent alkene, primarily due to their lower vapor pressures which favor partitioning to the particle phase. For this compound (a C₁₅ branched alkene when considering the methyl group), the yields of the 1H2NC₁₅ and 1N2HC₁₅ isomers were found to be significant.

The dihydroxynitrates are formed from the further reaction of β-hydroxyalkoxy radicals. The yields of these DHNs also decrease with a decreasing carbon number of the parent 2-methyl-1-alkene. Trihydroxynitrates (THNs) have also been observed as products in the SOA from this compound oxidation.

Below is a table summarizing the identified nitrate-containing products in SOA from the OH radical-initiated reaction of this compound in the presence of NOx.

| Product Type | Specific Isomers Identified | Molar Yield (%) |

| β-Hydroxynitrates (β-HN) | 1-hydroxy-2-nitrooxy-2-methyltetradecane (1H2NC₁₅) | 20.2 ± 0.7 |

| 2-hydroxy-1-nitrooxy-2-methyltetradecane (1N2HC₁₅) | 2.3 ± 0.1 | |

| Dihydroxynitrates (DHN) | Mixture of C₁₅ DHN isomers | 5.5 ± 0.6 |

| Trihydroxynitrates (THN) | Mixture of C₁₅ THN isomers | 4.2 ± 0.6 |

Influence of Environmental Factors on SOA Yields (e.g., Humidity, Ammonia)

Environmental conditions, such as relative humidity (RH) and the presence of ammonia (B1221849) (NH₃), can influence the yields of SOA and its chemical composition. The effects of these factors on the yields of β-HN, DHN, and THN from the oxidation of this compound have been investigated.

In experiments conducted under dry air, 50% relative humidity, and in the presence of ammonia, the yields of DHN and THN from this compound remained largely unchanged. However, the yields of the β-hydroxynitrate isomers showed some sensitivity to these conditions. The presence of ammonia appeared to cause a slight reduction in the yields of both 1H2NC₁₅ (by about 8%) and 1N2HC₁₅ (by about 15%). Conversely, at 50% relative humidity, the yield of the major β-hydroxynitrate isomer, 1H2NC₁₅, increased by approximately 20% compared to dry conditions.

The table below summarizes the observed effects of humidity and ammonia on the product yields from this compound oxidation.

| Condition | Change in 1H2NC₁₅ Yield | Change in 1N2HC₁₅ Yield | Change in DHN Yield | Change in THN Yield |

| 50% Relative Humidity | ~20% increase | No significant change | No significant change | No significant change |

| Presence of Ammonia | ~8% decrease | ~15% decrease | No significant change | No significant change |

Explicit Modeling of SOA Formation from Branched Alkene Oxidation

Explicit chemical models are essential tools for understanding the complex processes of SOA formation from the oxidation of branched alkenes like this compound. One such tool is the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A). This type of model explicitly represents the gas-phase oxidation reactions, the properties of the reaction products, and their partitioning between the gas and particle phases.

Modeling studies have been conducted for a series of alkenes, including 2-methyl alkenes, under high-NOx conditions. These models have been compared with smog chamber experiments and have shown that they can reproduce the observed trends in SOA yields within and between homologous series.

A significant finding from these modeling studies is the impact of the loss of low-volatility gaseous organic compounds to the chamber walls. This wall loss can affect both the SOA yields and the chemical composition of the gas and particle phases. Models that incorporate gas-wall partitioning suggest that species such as nitrates, hydroxynitrates, and carbonylesters could be substantially lost to the walls of the reaction chamber. This implies that SOA yields determined from chamber experiments could be underestimated, potentially by up to a factor of two.

For branched alkenes, both the size of the molecule and the branching of the carbon skeleton are key factors that determine the SOA yield. However, the branching appears to have a secondary effect on the oxidation state and composition of the particles. The agreement between explicit models and laboratory observations for the effect of molecular structure on SOA yields from branched alkanes suggests that these models can be valuable for predicting SOA formation from branched alkenes as well.

Structure-Activity Relationships in Atmospheric Reactivity of Branched Alkenes

Structure-activity relationships (SARs) are used to predict the reaction rate constants and product

Polymerization Science and Material Applications of 2 Methyl 1 Tetradecene

Free Radical Polymerization Processes

The homopolymerization of α-olefins, including 2-Methyl-1-tetradecene, by conventional free radical polymerization (FRP) is historically considered challenging. This difficulty arises from a predominant side reaction known as degradative chain transfer. Instead of the propagating radical adding across the double bond of a new monomer, it abstracts an allylic hydrogen from the monomer. This event terminates the growing polymer chain and creates a stable allylic radical from the monomer, which is generally slow to initiate a new chain, thus inhibiting the formation of high molecular weight polymers.

However, recent advancements in polymer science have explored novel strategies to overcome these limitations. One such approach is Group Transfer Radical Polymerization (GTRP), which facilitates the radical homopolymerization of α-olefins that are otherwise unreactive in conventional FRP. This method involves a strategically designed monomer that, after radical addition, undergoes a rapid intramolecular group transfer, converting the highly reactive propagating radical into a more stable form that is less prone to chain transfer, thereby allowing polymerization to proceed. While specific studies on this compound are not prevalent, these emerging techniques suggest future possibilities for its direct homopolymerization via radical pathways.

Controlled Radical Polymerization Methodologies

Controlled radical polymerization (CRP), encompassing techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offers precise control over polymer molecular weight, architecture, and dispersity. However, the application of these methodologies to the homopolymerization of α-olefins such as this compound is hindered by the same kinetic and thermodynamic factors that limit conventional FRP, namely the propensity for degradative chain transfer.

The high reactivity of the secondary radical at the propagating chain end makes it more likely to abstract an allylic hydrogen than to be effectively capped by the controlling agents used in CRP. This disrupts the equilibrium between active and dormant species that is fundamental to maintaining control over the polymerization. Consequently, CRP is generally not a preferred method for the homopolymerization of unactivated α-olefins. Nevertheless, CRP techniques have been successfully employed for the copolymerization of α-olefins with more reactive, "activated" monomers like acrylates, methacrylates, and styrene. In such systems, the α-olefin is incorporated into the growing chain, but the controlled nature of the polymerization is dictated by the more reactive comonomer.

**6.3. Copolymerization with Diverse Monomers

The copolymerization of ethylene (B1197577) with long-chain α-olefins (LCAOs) like this compound using metallocene catalysts is a significant area of research for producing linear low-density polyethylene (B3416737) (LLDPE) with tailored properties. Metallocene catalysts are known for their single-site nature, which allows for the production of copolymers with a uniform comonomer distribution, narrow molecular weight distribution, and controlled microstructure.

When this compound is introduced as a comonomer in ethylene polymerization, it is incorporated into the polyethylene backbone as a long-chain branch (LCB). The presence of these branches disrupts the regular, linear structure of the polyethylene chain, which has profound effects on the material's properties. The key mechanism involves the metallocene catalyst facilitating the insertion of both ethylene and the α-olefin into the growing polymer chain. The catalyst's structure significantly influences its ability to incorporate bulky comonomers.

The incorporation of this compound leads to:

Modified Thermal Properties: The decrease in crystallinity leads to a lower melting temperature (Tₘ).

Enhanced Rheological Properties: Even at very low concentrations, LCBs can significantly impact the melt rheology of the polymer, leading to properties like strain hardening, which improves processability in applications such as film blowing and foaming.

The table below summarizes typical effects observed when copolymerizing ethylene with a long-chain α-olefin using a metallocene catalyst.

| Property | Observation with LCAO Incorporation | Scientific Reason |

| Catalyst Activity | Can be influenced by comonomer type and concentration. | Bulky comonomers can affect the rate of monomer insertion at the catalyst active site. |

| Comonomer Incorporation | Typically lower than that of shorter α-olefins. | Steric hindrance from the long alkyl chain makes insertion less favorable compared to ethylene. |

| Molecular Weight (Mₙ, Mₙ) | Generally decreases with increasing comonomer feed. | Chain transfer to the α-olefin can be a competing reaction pathway. |

| Density | Decreases significantly. | Long branches disrupt chain packing and reduce crystallinity. |

| Melting Temperature (Tₘ) | Decreases. | Imperfections in the crystal structure caused by branches lower the energy required for melting. |

| Melt Viscosity | Increases at low shear rates. | Increased number of entanglements due to the presence of long branches. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This compound, as an electron-donating monomer, readily undergoes free-radical copolymerization with maleic anhydride (B1165640), an electron-accepting monomer. This pairing is a classic example of forming alternating copolymers. researchgate.netepa.gov Due to the strong tendency for cross-propagation (addition of an olefin radical to maleic anhydride and vice-versa) and the extreme reluctance of maleic anhydride to homopolymerize, the resulting polymer chain consists of a nearly perfect 1:1 alternating sequence of the two monomer units, regardless of the initial monomer feed ratio. researchgate.netresearchgate.net

The reaction is typically initiated by a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a suitable organic solvent. epa.gov The resulting poly(this compound-alt-maleic anhydride) is a functional polymer due to the presence of the anhydride groups along the backbone. These anhydride moieties are highly reactive and can be easily modified through post-polymerization reactions, making these copolymers valuable precursors for a wide range of functional materials.

Key features and applications of these copolymers include:

Reactive Polymer Intermediates: The anhydride group can react with nucleophiles such as alcohols, amines, and water. This allows for the straightforward synthesis of polymers with pendant ester, amide, or carboxylic acid groups.

Surfactants and Dispersants: The copolymer possesses both a long, hydrophobic alkyl chain (from the tetradecene unit) and a polar, hydrophilic group (from the maleic anhydride unit). After hydrolysis or esterification, this amphiphilic nature makes them effective as surfactants, emulsifiers, and dispersants, particularly in non-aqueous systems. google.com

Adhesion Promoters and Surface Coatings: The reactive anhydride or resulting carboxylic acid groups can form strong bonds with various surfaces (e.g., metals, glass, minerals), making them useful as adhesion promoters in composites or as components in protective coatings. nih.gov

The table below provides a representative example of reaction conditions for the copolymerization of a long-chain α-olefin with maleic anhydride.

| Parameter | Condition/Value | Reference |

| Monomers | 1-Tetradecene (B72687), Maleic Anhydride | epa.gov |

| Initiator | Azobisisobutyronitrile (AIBN) | epa.gov |

| Solvent | Toluene or Methyl Ethyl Ketone | rwth-aachen.de |

| Temperature | 70-110 °C | rwth-aachen.de |

| Monomer Ratio | Typically equimolar, but alternation occurs over a wide range. | researchgate.net |

| Resulting Structure | Alternating copolymer with a 1:1 molar ratio of comonomers. | researchgate.net |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Microstructural Analysis of Resulting Polymeric Architectures

The detailed characterization of the polymeric architectures resulting from the polymerization of this compound is crucial for understanding structure-property relationships. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most powerful tool for elucidating the microstructure of these polymers.

For Ethylene Copolymers: In ethylene/2-Methyl-1-tetradecene copolymers, ¹³C NMR is used to quantify the amount of comonomer incorporated into the polyethylene backbone. Specific carbon resonances associated with the branch and the carbons adjacent to the branch point allow for the calculation of the branch content (typically expressed as branches per 1000 carbon atoms). The unique chemical shifts can confirm the structure of the long-chain branch and distinguish it from short-chain branches that might arise from other processes.

For Maleic Anhydride Copolymers: For poly(this compound-alt-maleic anhydride), NMR analysis confirms the alternating structure. The relative integration of peaks corresponding to the olefin and the maleic anhydride units can verify the 1:1 molar ratio in the polymer backbone. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) are also used to confirm the presence of the characteristic anhydride carbonyl peaks (~1780 and 1850 cm⁻¹).

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, which are directly related to their microstructure.

For Ethylene Copolymers: The incorporation of this compound as long-chain branches disrupts the crystallinity of polyethylene. DSC thermograms show a decrease in the melting temperature (Tₘ) and the heat of fusion (ΔHբ) as the comonomer content increases. This provides a quantitative measure of the reduction in crystallinity. The presence of a single, often broad, melting peak is indicative of a uniform comonomer distribution, which is characteristic of polymers made with single-site catalysts like metallocenes.

The table below shows representative data on how the incorporation of a long-chain α-olefin (LCAO) affects the thermal properties of polyethylene.

| LCAO Content (mol%) | Melting Temperature (Tₘ) (°C) | Heat of Fusion (ΔHբ) (J/g) | Crystallinity (%) |

| 0 (HDPE) | ~135 | ~200 | ~70 |

| 1.5 | ~122 | ~140 | ~48 |

| 3.0 | ~115 | ~100 | ~34 |

| 5.0 | ~105 | ~70 | ~24 |

Note: Data are illustrative and can vary based on the specific catalyst system and polymerization conditions. This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational Chemistry and Theoretical Modeling of 2 Methyl 1 Tetradecene

Quantum Chemical Calculations for Reaction Pathway Elucidation

For instance, the presence of the double bond in 2-Methyl-1-tetradecene makes it susceptible to electrophilic addition reactions. Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to model the addition of various electrophiles (e.g., HBr, Cl₂, H₂O in the presence of an acid catalyst) to the double bond. These calculations would help in determining the preferred reaction pathway, for example, by comparing the activation energies for the formation of the two possible carbocation intermediates. The methyl group at the 2-position would be expected to stabilize the adjacent tertiary carbocation, thus favoring Markovnikov addition.

Furthermore, these calculations can elucidate the stereochemistry of addition reactions, such as the preference for syn or anti addition in reactions like hydroboration-oxidation or halogenation. By modeling the transition state geometries and energies, researchers can predict the diastereoselectivity of such reactions.

A hypothetical reaction pathway elucidation for the hydroboration-oxidation of this compound is presented in the table below, illustrating the type of data that quantum chemical calculations could provide.

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products | Product Energy (kcal/mol) |

| Hydroboration | This compound + BH₃ | Calculated Value | Tri(2-methyltetradecyl)borane | Calculated Value |

| Oxidation | Tri(2-methyltetradecyl)borane + H₂O₂, OH⁻ | Calculated Value | 2-Methyl-1-tetradecanol + BO₃³⁻ | Calculated Value |

Predictive Modeling for Chemical Behavior and Reactivity

Predictive modeling, often leveraging machine learning and computational algorithms, can forecast the chemical behavior and reactivity of molecules based on their structural features. nih.govchemrxiv.org For this compound, such models can predict a range of properties, from spectroscopic signatures to potential reaction outcomes under various conditions.

Software packages incorporating predictive models can estimate properties like boiling point, vapor pressure, and logP, which are crucial for understanding its physical behavior and environmental distribution. In terms of chemical reactivity, models can predict its susceptibility to oxidation, polymerization, and other common reactions of alkenes. These predictions are typically based on a combination of fragment-based contribution methods and more sophisticated machine learning algorithms trained on large datasets of known chemical reactions.

For example, a predictive model could be used to estimate the rate constant for the reaction of this compound with hydroxyl radicals in the atmosphere, a key parameter for assessing its atmospheric lifetime. researchgate.net These models often consider the electronic and steric environment of the double bond to predict its reactivity.

The following table provides a hypothetical output from a predictive model for some key reactivity and physicochemical properties of this compound.

| Property | Predicted Value | Method |

| Boiling Point (°C) | Predicted Value | Group Contribution |

| LogP (Octanol-Water Partition Coefficient) | Predicted Value | Atom-based Contribution |

| Rate Constant for OH Radical Reaction (cm³/molecule·s) | Predicted Value | Structure-Activity Relationship (SAR) |

| Polymerization Tendency | Low to Moderate | Machine Learning Model |

Quantitative Structure-Property Relationship (QSPR) Studies (Comparative with 1-Tetradecene)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the structural or molecular descriptors of a compound to its physicochemical properties. chemrxiv.orgnih.govnist.gov By comparing the QSPR-predicted properties of this compound with its linear isomer, 1-tetradecene (B72687), we can understand the influence of the methyl branch on its behavior.

Molecular descriptors for both isomers, such as molecular weight, number of carbon atoms, and the presence of a double bond, will be similar. However, descriptors related to molecular shape, branching, and electronic distribution will differ. For instance, the presence of a methyl group in this compound will affect its molecular surface area and volume, which in turn can influence properties like boiling point and viscosity.

Below is a comparative table of some properties for 1-tetradecene (experimental or from reliable sources) and hypothetical QSPR-predicted values for this compound. The differences highlight the structural effects of the methyl group.

| Property | 1-Tetradecene | This compound (Hypothetical QSPR Prediction) | Influence of Methyl Group |

| Boiling Point (°C) | 251 sigmaaldrich.comchemicalbook.com | Lower than 1-tetradecene | Branching generally lowers the boiling point due to reduced van der Waals forces. |

| Melting Point (°C) | -13 to -11 sigmaaldrich.com | Lower than 1-tetradecene | The methyl group disrupts the crystal lattice packing, leading to a lower melting point. |

| Density (g/mL at 25°C) | 0.775 sigmaaldrich.com | Slightly lower than 1-tetradecene | Increased branching can lead to less efficient packing and lower density. |

| Refractive Index (n20/D) | 1.436 chemicalbook.com | Similar to 1-tetradecene | The effect on refractive index is expected to be minor. |

Environmental Fate Modeling and Atmospheric Trajectory Simulations

Environmental fate models use physicochemical properties and reactivity data to predict the distribution and persistence of a chemical in the environment. chemicalbook.comenviresearch.comcefic-lri.org For this compound, these models can simulate its partitioning between air, water, soil, and biota, as well as its degradation through various chemical and biological processes.

Key input parameters for these models include vapor pressure, water solubility, octanol-water partition coefficient (Kow), and rate constants for degradation reactions (e.g., with OH radicals in the atmosphere). While experimental data for this compound is scarce, these parameters can be estimated using QSPR models as discussed previously.

Atmospheric trajectory simulations can then be used to model the long-range transport of this compound if it is released into the atmosphere. These models would incorporate its atmospheric degradation rate to predict its concentration downwind from a source. Given its expected volatility and reactivity towards atmospheric oxidants, it is likely to have a relatively short atmospheric lifetime.

The following table summarizes the likely environmental fate profile of this compound based on general principles and comparison with similar alkenes.

| Environmental Compartment | Predicted Behavior | Key Influencing Factors |

| Air | Short to moderate persistence; degradation via reaction with OH radicals and ozone. nih.gov | High volatility, reactivity of the double bond. |

| Water | Low solubility; likely to volatilize to the atmosphere or partition to sediment. | High Kow, low water solubility. |

| Soil | Expected to bind to organic matter; potential for biodegradation. | High Kow, structure amenable to microbial degradation. |

| Biota | Potential for bioaccumulation in aquatic organisms. | High Kow. |

Biological Activities and Chemical Ecology of 2 Methyl 1 Tetradecene

Antimicrobial Properties (Comparative Studies with Related Alkenes)

Volatile organic compounds (VOCs), including alkenes, are known to possess antimicrobial properties. Research into the volatilome of social spider communities (Stegodyphus dumicola) identified 1-tetradecene (B72687) as a compound with significant antimicrobial activity. In laboratory tests, pure 1-tetradecene demonstrated inhibitory effects against a range of pathogens.

Specifically, 1-tetradecene was shown to significantly inhibit the growth of the spider pathogen Bacillus thuringiensis, the Gram-positive bacterium Staphylococcus aureus, and the yeast Candida albicans. However, it did not show significant inhibition against the Gram-negative bacterium Escherichia coli. This suggests a degree of selectivity in its antimicrobial action. The saturated alkane, tetradecane, has also been identified as a bioactive compound with broad antibacterial and antifungal properties.

While direct antimicrobial studies on 2-Methyl-1-tetradecene are not extensively documented, the known activity of its linear isomer provides a basis for comparison. The introduction of a methyl group at the second carbon position in this compound alters its molecular structure and lipophilicity, which could potentially influence its interaction with microbial cell membranes and, consequently, its antimicrobial efficacy. Generally, branching in hydrocarbon chains can affect the fluidity and integrity of bacterial cell membranes, which may either enhance or diminish antimicrobial effects compared to their straight-chain counterparts.

| Compound | Test Organism | Result |

| 1-Tetradecene | Bacillus thuringiensis | Significant Inhibition |

| Staphylococcus aureus | Significant Inhibition | |

| Candida albicans | Significant Inhibition | |

| Escherichia coli | No Significant Inhibition |

Antioxidant Potential Assessment (Comparative Studies with Related Alkenes)

The antioxidant activity of an alkene is often associated with the reactivity of the double bond and its ability to donate a hydrogen atom to stabilize free radicals. The structural difference between this compound and 1-tetradecene—specifically the methyl group adjacent to the double bond—could influence its antioxidant potential. This substitution may affect the stability of the resulting radical and, therefore, its efficacy as a radical scavenger. However, without direct comparative studies, the precise antioxidant capacity of this compound relative to other alkenes remains an area for further investigation. Phenolic compounds are generally recognized as the most potent antioxidants, with their activity influenced by factors such as the number and position of hydroxyl groups and steric hindrance.

Role as Volatile Chemical Cues in Biotic Interactions

Semiochemicals are chemical signals that mediate interactions between organisms and are fundamental to chemical ecology. They are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication). These compounds can be used in pest management to monitor and control insect populations by disrupting their normal behavior, such as mating or host location.

Insect Olfactory Responses and Behavioral Elicitation

Insects use their sophisticated olfactory systems to detect a vast array of volatile chemical cues that guide critical behaviors such as finding mates, food, and suitable oviposition sites. Hydrocarbons, including alkanes and alkenes, are significant components of these chemical signals.

Research has demonstrated that the saturated alkane tetradecane is a key volatile compound in the host plant identification for mirid bugs, specifically Apolygus lucorum and Adelphoris suturalis. Tetradecane elicited strong electroantennographic (EAG) responses in these insects and proved to be a potent attractant in both laboratory and field experiments. Among several derivatives tested, tetradecane and tetradecanoic acid were the most effective attractants for these bugs. While this research highlights the role of the C14 backbone, specific studies on the olfactory response of insects to this compound are lacking. The presence and position of a methyl group and the double bond would alter the molecule's shape and volatility, likely leading to different binding affinities with insect olfactory receptors and, thus, a potentially distinct behavioral response.

Potential for Semiochemical Applications in Pest Management

The identification of volatile compounds that effectively attract or repel pest insects is crucial for developing environmentally benign pest management strategies. Semiochemical-based approaches include mass trapping, mating disruption, and push-pull strategies.

Given that tetradecane is a powerful attractant for certain mirid bug pests, it has been suggested as a candidate for use in field baits to monitor and manage these insect populations. The artificial addition of tetradecane to host plants increased their attractiveness to these bugs. This success with a related C14 hydrocarbon suggests that other similar compounds, including this compound, could also function as semiochemicals. If this compound were found to elicit a strong attractive or repellent response in a target pest, it could be synthesized and deployed in traps or as a confusion agent. However, its efficacy would need to be empirically determined through behavioral and field studies.

| Compound | Insect Species | Observed Effect | Potential Application |

| Tetradecane | Apolygus lucorum | Strong Attractant | Monitoring and Mass Trapping |

| Adelphoris suturalis | Strong Attractant | Monitoring and Mass Trapping |

Phytochemical Significance in Medicinal and Agricultural Plants

This compound, as a volatile organic compound, is likely produced by various plants as part of their essential oil fractions. The analysis of plant volatiles often reveals a complex mixture of compounds, including hydrocarbons, that serve various ecological functions, such as attracting pollinators, defending against herbivores, or acting as antimicrobial agents.

Environmental Fate and Ecotoxicological Considerations of 2 Methyl 1 Tetradecene

Biodegradation Studies in Aquatic and Terrestrial Environments

The biodegradation of alpha-olefins, including those in the same class as 2-Methyl-1-tetradecene, has been the subject of several studies. While specific data for this compound is limited, information on analogous substances provides insight into its likely behavior.

In aquatic environments, normal alpha-olefins are not always readily biodegradable but are expected to undergo ultimate biodegradation over time. cpchem.com Biodegradation data for the broader C6-C14 alpha-olefin category confirm that these substances degrade in both soil and water. oecd.orgoecd.org The rate and extent of biodegradation can be influenced by the molecular structure. For instance, terminal branching in hydrocarbons can inhibit microbial degradation, which may be a factor for this compound due to its methyl group at the second carbon position. nih.gov Studies on alkene biodegradation have shown that microbial consortia from diverse environments can metabolize alkenes of various chain lengths, with observed degradation ranging from 60% to 95% for some compounds. nih.govresearchgate.net In anaerobic conditions, C14 alpha-olefins have demonstrated a moderate potential for biodegradation, with one study showing 48.3% degradation over 98 days. industrialchemicals.gov.au

In terrestrial environments, the degradation of long-chain hydrocarbons is an established microbial process. Studies on long-chain alkanes in soil have demonstrated significant degradation by various bacteria, such as Pseudomonas aeruginosa and actinobacteria, with degradation rates reaching over 75-80% in extended periods (e.g., 28 to 160 days). nih.govresearchgate.net While these studies are on alkanes, they indicate that soil microorganisms possess the metabolic pathways to break down long hydrocarbon chains, a process likely applicable to alkenes as well. oecd.orgoecd.org

Table 1: Summary of Biodegradation Potential for Related Alpha-Olefins

| Environment | Compound Class | Biodegradation Potential | Key Findings |

|---|---|---|---|

| Aquatic (Aerobic) | Normal Alpha-Olefins | Ultimately biodegradable, but not always readily. cpchem.com | High extent of biodegradation (60-95%) observed for some alkenes in nutrient-rich conditions. nih.govresearchgate.net |

| Aquatic (Anaerobic) | C14 Alpha-Olefin | Moderate | 48.3% degradation observed over 98 days. industrialchemicals.gov.au |

Atmospheric Degradation Pathways and Persistent Products

The primary atmospheric degradation pathway for this compound is expected to be its reaction with hydroxyl (OH) radicals. oecd.orgoecd.org Due to its structure, photolysis is not anticipated to be a significant degradation mechanism.

The rate of reaction with OH radicals is a key determinant of a substance's atmospheric lifetime. A study measuring the gas-phase reaction rates for a range of alkenes provided a rate constant for 2-methyl-1-tridecene (B97902), a close structural analog. nih.gov This value can be used to estimate the atmospheric lifetime of this compound. The reaction of OH radicals with long-chain alkenes like 1-octene (B94956) and 7-tetradecene (B6595692) in the presence of nitrogen oxides (NOx) is known to produce various oxygenated products, including hydroxynitrates and carbonyls (such as aldehydes). acs.org The initial addition of the OH radical to the double bond leads to the formation of a hydroxyalkyl radical, which then reacts further to form stable end-products. acs.org Fragmentation of the carbon chain can also occur, leading to smaller carbonyl compounds. copernicus.org

Table 2: Atmospheric Degradation Data for 2-Methyl-1-tridecene (Analogue)

| Parameter | Value | Unit | Reference |

|---|

Based on this rate constant and assuming a typical atmospheric OH radical concentration of 2.0 x 10⁶ molecules/cm³, the calculated atmospheric lifetime for 2-methyl-1-tridecene is approximately 1.6 hours. Given the structural similarity, a similarly short atmospheric lifetime is expected for this compound, indicating it will degrade rapidly in the atmosphere and not persist. oecd.orgoecd.org

Predicted Environmental Concentrations (PEC) and Exposure Assessment

Predicted Environmental Concentrations (PEC) are estimations of the concentration of a substance expected in various environmental compartments (air, water, soil) resulting from its use and disposal. For normal alpha-olefins, the potential for environmental release and subsequent public exposure is generally considered low. cpchem.comoecd.org These substances are primarily used as industrial intermediates within closed systems, which minimizes fugitive emissions. cpchem.comoecd.org

Ecotoxicological Assessments and Environmental Risk Evaluation

The environmental risk of a chemical is determined by comparing its potential to cause harm (hazard) with the level of exposure in the environment. For this compound and related alpha-olefins, the ecotoxicological hazard is considered to be low. cpchem.comoecd.org